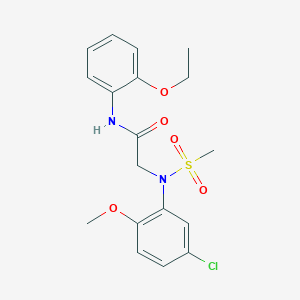
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure, featuring a chloro, methoxy, and methylsulfonyl substituted aniline moiety linked to an ethoxyphenyl acetamide group
Méthodes De Préparation
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Aniline Intermediate: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy(methylsulfonyl)aniline.
Coupling with Ethoxyphenyl Acetamide: The aniline intermediate is then coupled with 2-ethoxyphenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3).
Applications De Recherche Scientifique
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and processes.
Mécanisme D'action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access.
Comparaison Avec Des Composés Similaires
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds, such as:
5-chloro-2-methoxy-N-(2-ethoxyphenyl)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide: Lacks the ethoxyphenyl group, which may influence its solubility and interaction with molecular targets.
The presence of the methylsulfonyl and ethoxyphenyl groups in N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H21ClN2O5S |
|---|---|
Poids moléculaire |
412.9g/mol |
Nom IUPAC |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-4-26-16-8-6-5-7-14(16)20-18(22)12-21(27(3,23)24)15-11-13(19)9-10-17(15)25-2/h5-11H,4,12H2,1-3H3,(H,20,22) |
Clé InChI |
ZWMWTQNDXMUVQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B411301.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-methylphenyl)acetamide](/img/structure/B411303.png)
![Ethyl 4-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411307.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B411308.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B411309.png)
![N-(4-bromophenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411310.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methylphenyl)acetamide](/img/structure/B411312.png)
![2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}-N-methylacetamide](/img/structure/B411314.png)
![N-(2-bromophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B411317.png)
![N-allyl-2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411320.png)
![N-(3-bromophenyl)-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411321.png)
![N-(3,4-dimethylphenyl)-2-[4-isopropyl(methylsulfonyl)anilino]acetamide](/img/structure/B411322.png)
![Methyl 2-({[2-chloro(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411323.png)

